Polar Surface Area & Lipophilicity Shift vs. Deoxo Analog
The 4-oxo compound (target) exhibits a topological polar surface area (TPSA) of 59.8 Ų, which is 17.1 Ų (40.0%) higher than the 42.7 Ų TPSA of the 4-deoxo analog (CAS 1251003-17-4), despite both compounds having an identical count of three hydrogen bond acceptors and one donor [1]. This TPSA increase is accompanied by a shift in computed lipophilicity from an XLogP3 of -0.8 (analog) to -0.6 (target), reflecting the polarizing effect of the carbonyl group [1]. Both values remain within a range consistent with moderate aqueous solubility and potential blood-brain barrier penetration, but the shift implies measurably different partitioning behavior.
| Evidence Dimension | Topological polar surface area (TPSA) and computed lipophilicity (XLogP3) – key determinants of membrane permeability and solubility |
|---|---|
| Target Compound Data | TPSA = 59.8 Ų; XLogP3 = -0.6 |
| Comparator Or Baseline | 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine (CAS 1251003-17-4): TPSA = 42.7 Ų; XLogP3 = -0.8 |
| Quantified Difference | ΔTPSA = +17.1 Ų (+40.0%); ΔXLogP3 = +0.2 log units (less negative, i.e., slightly more lipophilic) |
| Conditions | Computed properties from PubChem (XLogP3 v3.0, Cactvs TPSA v3.4.6.11), identical computational methodology for both compounds |
Why This Matters
A 40% higher TPSA combined with a 0.2-unit lipophilicity shift can alter passive membrane permeability by up to several-fold, directly impacting the suitability of this scaffold for CNS vs. peripheral target programs and influencing library design decisions.
- [1] PubChem Compound Summaries, CID 86775270 (target) and CID 86775258 (4-deoxo analog). National Center for Biotechnology Information. TPSA computed by Cactvs 3.4.6.11; XLogP3 computed by XLogP3 v3.0. Accessed May 2026. View Source
